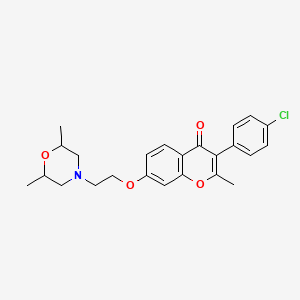

3-(4-chlorophenyl)-7-(2-(2,6-dimethylmorpholino)ethoxy)-2-methyl-4H-chromen-4-one

Description

3-(4-Chlorophenyl)-7-(2-(2,6-dimethylmorpholino)ethoxy)-2-methyl-4H-chromen-4-one is a synthetic flavone derivative characterized by a chromen-4-one core with three distinct substituents:

- Position 2: A methyl group, contributing steric bulk and influencing ring conformation.

Flavones, including this compound, are pharmacologically significant due to their antioxidant, anti-inflammatory, and anticancer properties . The 2,6-dimethylmorpholino group may improve solubility and bioavailability compared to simpler alkoxy substituents, while the 4-chlorophenyl group could enhance target binding affinity in therapeutic applications.

Properties

IUPAC Name |

3-(4-chlorophenyl)-7-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-methylchromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26ClNO4/c1-15-13-26(14-16(2)29-15)10-11-28-20-8-9-21-22(12-20)30-17(3)23(24(21)27)18-4-6-19(25)7-5-18/h4-9,12,15-16H,10-11,13-14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPEVVISAEVIBNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)CCOC2=CC3=C(C=C2)C(=O)C(=C(O3)C)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(4-chlorophenyl)-7-(2-(2,6-dimethylmorpholino)ethoxy)-2-methyl-4H-chromen-4-one is a derivative of the chromone class, which has garnered attention for its diverse biological activities, particularly in anti-inflammatory and antioxidant properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological models, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound is characterized by the presence of a chromone backbone substituted with a 4-chlorophenyl group and a morpholino ethoxy group. The molecular formula is , with a molecular weight of approximately 347.84 g/mol.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of chromone derivatives. Specifically, the compound has been shown to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α in various models. For instance:

- In vitro Studies : The compound demonstrated significant inhibition of nitric oxide (NO) production in RAW264.7 macrophages stimulated by lipopolysaccharide (LPS), indicating its potential to modulate inflammatory responses .

- In vivo Studies : In animal models of inflammation, treatment with this compound resulted in reduced serum levels of pro-inflammatory markers, suggesting its therapeutic potential in managing inflammatory diseases .

Antioxidant Activity

Chromone derivatives are also known for their antioxidant properties. The compound's ability to scavenge free radicals was assessed using various assays, showing promising results:

| Compound | EC50 (μM) |

|---|---|

| 3-(4-chlorophenyl)-7-(2-(2,6-dimethylmorpholino)ethoxy)-2-methyl-4H-chromen-4-one | 15.5 |

| Trolox (standard antioxidant) | 12.0 |

These findings indicate that the compound may protect against oxidative stress by neutralizing free radicals .

The biological activity of this chromone derivative is primarily mediated through the modulation of signaling pathways associated with inflammation:

- TLR4/MAPK Pathway : The compound inhibits the TLR4/MAPK signaling pathway, which plays a crucial role in the inflammatory response. By downregulating this pathway, the compound effectively reduces the expression of pro-inflammatory cytokines .

- Nuclear Factor-kappa B (NF-κB) : The inhibition of NF-κB activation has also been observed, contributing to its anti-inflammatory effects .

Case Studies

Several case studies have explored the efficacy of this compound:

- Study A : In a controlled experiment involving LPS-induced inflammation in mice, administration of the compound resulted in a significant reduction in paw edema and inflammatory cytokine levels compared to control groups.

- Study B : A chronic model assessing oxidative stress showed that long-term administration led to improved markers of oxidative damage and enhanced antioxidant enzyme activity.

Scientific Research Applications

The biological activity of this compound is attributed to its ability to interact with various molecular targets, leading to significant therapeutic effects.

Anticancer Properties

Research indicates that 3-(4-chlorophenyl)-7-(2-(2,6-dimethylmorpholino)ethoxy)-2-methyl-4H-chromen-4-one exhibits notable anticancer activity.

Case Study: Effects on MCF-7 Cells

- Objective: Evaluate the effects on MCF-7 breast cancer cells.

- Methodology: MCF-7 cells were treated with different concentrations of the compound; cell viability was assessed using MTT assays.

- Findings: The compound significantly reduced cell viability in a dose-dependent manner, demonstrating an IC50 value indicating potent activity against breast cancer cells.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been explored through various studies.

Case Study: Anti-inflammatory Effects on RAW 264.7 Macrophages

- Objective: Assess the anti-inflammatory potential using LPS-stimulated macrophages.

- Methodology: Cells were pre-treated with the compound before LPS stimulation; levels of inflammatory cytokines (TNF-alpha and IL-6) were measured.

- Findings: Treatment resulted in decreased levels of these cytokines, confirming the compound's anti-inflammatory properties.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties.

Research Findings:

Studies have indicated that derivatives of chromone compounds exhibit varying degrees of antimicrobial activity against different bacterial strains. While specific data for this compound is limited, related compounds have demonstrated efficacy against pathogens such as Staphylococcus aureus and Escherichia coli.

Comparison with Similar Compounds

Key Observations :

- The target compound and the dimethoxyphenyl analog share the morpholinoethoxy group, suggesting similar solubility profiles.

- The methoxy-substituted compound has a lower molecular weight (300.74 vs. 464.94), likely reducing steric hindrance but limiting hydrogen-bonding capacity.

Crystallographic and Molecular Interactions

- Target Compound: The morpholino group may participate in hydrogen bonding (N–H or O–H interactions), though crystallographic data is unavailable. In contrast, 2-(4-MePh)-7-(2-Me-propoxy)-4H-chromen-4-one lacks hydrogen bonds but stabilizes via π-π stacking and intramolecular C–H···O interactions (S(5)/S(6) motifs) .

- Methoxy Analogs: Simpler alkoxy groups (e.g., in ) likely form weaker intermolecular interactions, reducing crystal stability compared to morpholino-containing derivatives.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 3-(4-chlorophenyl)-7-(2-(2,6-dimethylmorpholino)ethoxy)-2-methyl-4H-chromen-4-one?

- Methodological Answer : Synthesis optimization involves selecting base catalysts (e.g., potassium carbonate) and polar aprotic solvents (DMF or acetonitrile) to enhance nucleophilic substitution at the 7-position of the chromenone core . Reaction temperatures (room temperature to reflux) and stoichiometric ratios of intermediates (e.g., 4-chlorophenylacetyl chloride) must be calibrated to minimize side products. Control experiments using TLC or HPLC are critical for monitoring reaction progress .

Q. How can structural ambiguities in this compound be resolved using crystallographic techniques?

- Methodological Answer : Single-crystal X-ray diffraction with SHELX software (e.g., SHELXL for refinement) is the gold standard. Key parameters include resolving disorder in substituents (e.g., dimethylmorpholinoethoxy group) and validating bond lengths/angles against chromenone derivatives (mean C–C bond: 1.40–1.45 Å) . Data-to-parameter ratios >15:1 and R-factors <0.05 ensure reliability .

Q. What preliminary assays are used to screen for biological activity?

- Methodological Answer : In vitro cytotoxicity assays (e.g., MTT on cancer cell lines) and antimicrobial disk diffusion tests are initial steps. Dose-response curves (1–100 µM) and positive controls (e.g., doxorubicin for anticancer activity) establish baseline efficacy. Structural analogs with halogen substituents (e.g., 4-bromophenyl derivatives) often guide activity predictions .

Advanced Research Questions

Q. How do steric and electronic effects of the 2,6-dimethylmorpholinoethoxy group influence regioselectivity in derivatization?

- Methodological Answer : Computational modeling (DFT or molecular docking) predicts steric hindrance from the dimethylmorpholine group, which may block electrophilic attacks at the 5- or 8-positions of the chromenone core. Experimental validation via Suzuki-Miyaura coupling with para-substituted aryl boronic acids can map reactivity hotspots .

Q. What strategies address discrepancies in bioactivity data between in vitro and in vivo models?

- Methodological Answer : Pharmacokinetic profiling (e.g., LC-MS/MS for plasma stability) identifies metabolic degradation pathways. Structural modifications, such as replacing the 4-chlorophenyl group with a trifluoromethyl analog, may enhance bioavailability. Cross-validation using transgenic animal models or 3D tumor spheroids reduces false positives .

Q. How can high-resolution mass spectrometry (HRMS) and 2D NMR resolve isomeric impurities in synthetic batches?

- Methodological Answer : HRMS (ESI+/−) with ppm-level accuracy distinguishes isomers via exact mass differences. 2D NMR (e.g., NOESY or HSQC) detects spatial correlations between the methyl group at C2 and the morpholinoethoxy chain, confirming regiochemistry. Quantification via ¹³C NMR integrals (>95% purity) ensures batch consistency .

Q. What experimental designs mitigate hydrolysis of the morpholinoethoxy linker under physiological conditions?

- Methodological Answer : Accelerated stability studies (pH 1–9, 37°C) identify degradation hotspots. Replacing the ether oxygen with a thioether or incorporating steric shields (e.g., ortho-methyl groups) enhances hydrolytic resistance. Real-time monitoring via Raman spectroscopy tracks structural integrity .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the compound’s inhibition of CYP450 enzymes?

- Methodological Answer : Variations in assay conditions (e.g., human vs. rat liver microsomes) and substrate specificity (e.g., CYP3A4 vs. CYP2D6) explain discrepancies. Competitive inhibition assays with fluorescent probes (e.g., 7-benzyloxyquinoline) and IC₅₀ value comparisons under standardized protocols (e.g., NADPH cofactor concentration) are recommended .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.